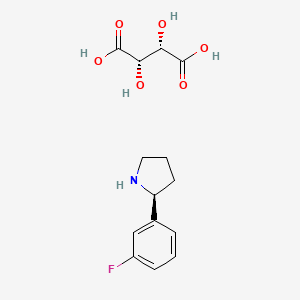

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate

Description

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a chiral pyrrolidine derivative where the pyrrolidine core is substituted with a 3-fluorophenyl group at the 2-position. The D-tartrate counterion is critical for stabilizing the enantiomeric form, enhancing solubility, and improving pharmacokinetic properties. This compound is structurally related to kinase inhibitors and receptor modulators, particularly in contexts requiring enantioselectivity for biological activity . Its synthesis often involves resolution techniques, as racemic mixtures of fluorophenyl-pyrrolidine derivatives are common starting points in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQAIJHTOIUGNX-MSDAVRDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849446 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-93-7 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a chiral compound notable for its potential applications in medicinal chemistry, particularly due to its interactions with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 3-fluorophenyl group. The presence of fluorine enhances lipophilicity and may influence receptor binding affinity, making it an interesting candidate for drug development. The compound's structure can be represented as follows:

| Component | Structure | Description |

|---|---|---|

| Pyrrolidine | Pyrrolidine | A five-membered nitrogen-containing ring. |

| 3-Fluorophenyl | 3-Fluorophenyl | A phenyl group with a fluorine atom at the meta position. |

| D-Tartrate | D-Tartrate | A naturally occurring organic acid used as a chiral counterion. |

Neurotransmitter Interaction

Research indicates that this compound interacts with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its activity as a modulator of these receptors suggests potential applications in treating neurological disorders such as depression and anxiety.

- Receptor Modulation : The compound has shown promise in modulating specific receptor subtypes, which may influence neurotransmission pathways critical for mood regulation and cognitive function.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) properties that are essential for its therapeutic efficacy. Studies have shown that:

- Absorption : The compound exhibits favorable absorption characteristics due to its lipophilic nature.

- Metabolism : It undergoes metabolic transformations that may affect its biological activity and half-life.

- Excretion : Understanding the excretion pathways is crucial for evaluating its safety profile in clinical settings.

The precise mechanism of action for this compound is still under investigation; however, it is believed to involve:

- Receptor Binding : The compound binds to specific neurotransmitter receptors, leading to alterations in downstream signaling pathways.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in neurotransmitter degradation, potentially prolonging their action within the synaptic cleft.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Study on Neurotransmitter Effects :

- A study assessed the effects of the compound on serotonin receptor activity in vitro, demonstrating significant modulation of receptor signaling pathways associated with mood regulation.

-

Animal Model Research :

- In rodent models, administration of this compound resulted in observable changes in behavior consistent with antidepressant-like effects, suggesting its potential utility in treating mood disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-2-(4-Fluorophenyl)pyrrolidine | Similar pyrrolidine structure with para-fluoro group | Different receptor interaction profile |

| (S)-2-(3-Chlorophenyl)pyrrolidine | Contains chlorophenyl group | May exhibit different biological activity |

| (R)-2-(3-Fluorophenyl)pyrrolidine | Enantiomer with opposite chirality | Potentially opposite pharmacological effects |

Comparison with Similar Compounds

Key Observations :

- Fluorine Position : The 3-fluoro substituent in this compound optimizes steric and electronic interactions in kinase binding pockets, whereas 2,3-difluoro analogues (e.g., EP 4,374,877 A2 derivatives) improve potency but may reduce solubility .

- Enantiomeric Purity : The D-tartrate salt ensures high enantiopurity of the (S)-form, unlike racemic mixtures used in early-stage SAR studies .

Pharmacological and Physicochemical Properties

- Solubility : The D-tartrate salt improves aqueous solubility compared to free bases or hydrochloride salts, as seen in analogues like darifenacin intermediates .

- Target Selectivity : Fluorophenyl-pyrrolidines exhibit affinity for kinases (e.g., TTK/Mps1) and neurotransmitter receptors, with selectivity modulated by substituents. For example, 2,3-difluoro derivatives show enhanced kinase inhibition but reduced CNS penetration .

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Precursors

A widely documented and efficient method for preparing chiral pyrrolidines involves the catalytic hydrogenation of 2-substituted pyrrolines. For (S)-2-(3-Fluorophenyl)pyrrolidine, the precursor is typically a 2-(3-fluorophenyl)pyrroline.

- Catalysts: Platinum-based catalysts are preferred, including platinum (IV) oxide or 5% platinum on carbon (Pt/C). These catalysts facilitate selective hydrogenation under mild conditions.

- Solvent System: A mixture of ethanol and methanol in a volumetric ratio of approximately 2:1 to 3:1 is used as the hydrogenation solvent. This solvent mixture provides an optimal medium for catalyst activity and substrate solubility.

- Conditions: Hydrogenation is performed at ambient temperature, which helps maintain the stereochemical integrity of the product.

- Outcome: The hydrogenation yields (S)-2-(3-fluorophenyl)pyrrolidine with an optical purity often exceeding 50% enantiomeric excess (ee).

This method benefits from the use of commercially available starting materials such as 2-(3-fluorophenyl)pyrroline and commercially sourced platinum catalysts, reducing cost and complexity.

Formation of D-Tartrate Salt

Following hydrogenation, the free base (S)-2-(3-fluorophenyl)pyrrolidine is reacted with D-tartaric acid to form the corresponding D-tartrate salt:

- Procedure: The hydrogenation mixture is treated directly with D-tartaric acid without isolating the free base, simplifying the process.

- Crystallization: The resulting tartrate salt crystallizes out of the solution, often facilitated by controlled cooling after heating to ensure homogeneity.

- Purification: The crystalline D-tartrate salt is isolated by filtration and may be recrystallized from alcohol solvents to enhance optical purity.

- Optical Purity: Recrystallization can improve the enantiomeric excess, yielding a highly pure this compound suitable for pharmaceutical applications.

Conversion to Free Base (Optional)

If required for subsequent synthetic steps, the tartrate salt can be converted back to the free base:

- Reagents: Bases such as ammonium hydroxide, sodium hydroxide, potassium hydroxide, or alkylamines (e.g., triethylamine) are used.

- Solvents: Diethyl ether or dichloromethane are common solvents for this extraction.

- Method: The salt is treated with the base in the organic solvent, liberating the free base, which can be isolated or used in situ.

Comparative Data Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-(3-Fluorophenyl)pyrroline (commercially available or synthesized) |

| Catalyst | Platinum (IV) oxide or 5% Pt/C |

| Solvent for Hydrogenation | Ethanol/methanol mixture (2:1 to 3:1 v/v) |

| Hydrogenation Conditions | Ambient temperature, atmospheric or slight hydrogen pressure |

| Optical Purity (ee) | ≥ 50% after hydrogenation; improved after recrystallization |

| Salt Formation | Reaction with D-tartaric acid, crystallization by cooling |

| Purification | Filtration, recrystallization from alcohol solvents |

| Conversion to Free Base | Treatment with base (e.g., ammonium hydroxide) in organic solvent |

| Advantages | Mild conditions, no isolation of intermediates, high optical purity, cost-effective |

Research Findings and Notes

- The use of platinum catalysts, especially 5% Pt/C, is critical for achieving high stereoselectivity in the hydrogenation step. The catalyst choice influences the optical purity and yield of the product.

- The solvent mixture of ethanol and methanol balances substrate solubility and catalyst activity, enhancing reaction efficiency.

- Direct formation of the D-tartrate salt from the hydrogenation mixture avoids intermediate isolation steps, reducing waste and simplifying scale-up.

- Recrystallization of the tartrate salt is an effective method to enhance enantiomeric purity, which is crucial for pharmaceutical applications.

- Conversion back to the free base is flexible and can be tailored depending on downstream synthetic requirements.

- The entire process is scalable, with batch sizes commonly exceeding 500 grams in industrial settings, indicating its suitability for commercial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.